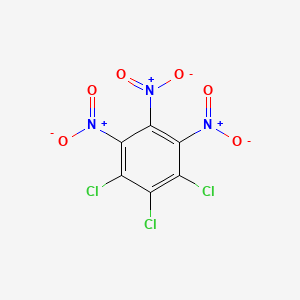

1,2,3-Trichloro-4,5,6-trinitrobenzene

Description

Context within Highly Substituted Aromatic Nitro-Chlorinated Compounds

Highly substituted aromatic nitro-chlorinated compounds are a class of molecules that have been extensively studied due to their diverse applications and chemical properties. These compounds serve as crucial intermediates in the synthesis of a wide range of products, including dyes, polymers, pesticides, and explosives. nih.gov The presence of both electron-withdrawing nitro groups and halogen atoms on the aromatic ring significantly influences the molecule's reactivity, stability, and physical properties.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. doubtnut.com Chlorine atoms, also being electron-withdrawing, further contribute to this effect. The high degree of substitution in compounds like trichlorotrinitrobenzene can lead to significant steric hindrance, which can influence reaction rates and the regioselectivity of further chemical transformations.

Structural Isomerism within Trichlorotrinitrobenzene Derivatives

Structural isomerism is a key feature of polysubstituted benzene rings, and trichlorotrinitrobenzene is no exception. The arrangement of the three chlorine and three nitro groups on the benzene ring can result in several different isomers, each with distinct physical and chemical properties. The most well-known and extensively studied isomer is 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB). osti.gov This symmetric isomer is a notable intermediate in the synthesis of the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). osti.gov

Other possible isomers, in addition to the subject of this article, 1,2,3-trichloro-4,5,6-trinitrobenzene, include 1,2,4-trichloro-3,5,6-trinitrobenzene and 1,2,5-trichloro-3,4,6-trinitrobenzene, among others. The specific positioning of the substituent groups dramatically affects the molecule's symmetry, dipole moment, and crystal packing, which in turn influences properties such as melting point, boiling point, and solubility.

Table 1: Comparison of Trichlorotrinitrobenzene Isomers

| Property | This compound | 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) |

| Molecular Formula | C₆Cl₃N₃O₆ | C₆Cl₃N₃O₆ |

| Molecular Weight | 316.44 g/mol | 316.44 g/mol |

| Symmetry | Asymmetric | Symmetric |

| CAS Number | Not readily available | 2631-68-7 chemsrc.com |

| Known Applications | Not well-documented | Intermediate for TATB synthesis osti.gov |

Historical Development of Research in Polysubstituted Nitroaromatics

The study of polysubstituted nitroaromatics has a rich history dating back to the 19th century, closely tied to the development of synthetic organic chemistry and the dye and explosives industries. The nitration of aromatic compounds, a fundamental reaction for the synthesis of these molecules, was one of the earliest and most studied electrophilic aromatic substitution reactions. nih.gov

Early research focused on the synthesis and characterization of various nitrated compounds, leading to the discovery of important explosives like trinitrotoluene (TNT) and picric acid. nih.gov The introduction of halogen atoms onto the aromatic ring added another dimension to this field, allowing for the fine-tuning of chemical properties and the creation of new synthetic intermediates.

In the 20th century, the development of advanced analytical techniques such as spectroscopy and X-ray crystallography allowed for the detailed structural elucidation of complex polysubstituted aromatic compounds. This, in turn, facilitated a deeper understanding of the structure-property relationships within this class of molecules. The synthesis of compounds like TCTNB and its subsequent conversion to TATB is a testament to the advancements in this field, driven by the need for materials with specific properties, such as thermal stability and insensitivity to shock. osti.gov While the focus of much of this historical research has been on more symmetrical and synthetically accessible isomers, the potential existence and properties of less-common isomers like this compound remain a subject for further investigation.

Structure

3D Structure

Properties

CAS No. |

28260-63-1 |

|---|---|

Molecular Formula |

C6Cl3N3O6 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1,2,3-trichloro-4,5,6-trinitrobenzene |

InChI |

InChI=1S/C6Cl3N3O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16 |

InChI Key |

LQYCEPZHJMYYQE-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Trichloro 4,5,6 Trinitrobenzene

Regioselective Nitration Strategies for Chlorinated Benzene (B151609) Precursors

A logical approach to the synthesis of 1,2,3-trichloro-4,5,6-trinitrobenzene is the nitration of a 1,2,3-trichlorobenzene (B84244) precursor. Chlorine atoms are ortho-, para-directing groups; however, they are also deactivating due to their inductive electron-withdrawing effect. pressbooks.pubaskfilo.com The presence of three chlorine atoms significantly deactivates the benzene ring, making electrophilic substitution reactions, such as nitration, challenging and requiring harsh reaction conditions. pressbooks.pub

The introduction of the first nitro group onto 1,2,3-trichlorobenzene is governed by the combined directing effects of the three chloro substituents. The C4 and C6 positions are equivalent and are activated by the ortho-directing effect of the C3 and C1 chlorine atoms, respectively, as well as the para-directing effect of the C1 and C3 chlorine atoms. The C5 position is activated by the ortho-directing effect of the C2 chlorine.

Subsequent nitration steps become progressively more difficult due to the increasing deactivation of the ring by the newly introduced electron-withdrawing nitro groups. The directing effects in a polysubstituted ring are generally controlled by the strongest activating group. ualberta.ca However, in a ring substituted with multiple deactivating groups, the position of substitution is determined by the complex interplay of these deactivating effects and steric hindrance.

The progressive nitration of 1,2,3-trichlorobenzene would likely proceed as follows:

Mononitration: The first nitration is expected to yield a mixture of isomers, primarily 1,2,3-trichloro-4-nitrobenzene and 1,2,3-trichloro-5-nitrobenzene.

Dinitration: The introduction of a second nitro group onto the mononitrated product would be directed by the remaining chloro groups and the first nitro group (a meta-director). This step would require more forcing conditions.

Trinitration: The final nitration to introduce the third nitro group to form this compound would be the most challenging step due to the severe deactivation of the ring by two nitro groups and three chloro groups. Extremely harsh conditions, such as the use of fuming nitric acid and oleum (B3057394) at elevated temperatures, would be necessary.

The distribution of isomers in the nitration of chlorinated benzenes is highly dependent on the reaction conditions. Factors such as the concentration of the nitrating agent, temperature, and the presence of a catalyst can influence the regioselectivity.

For the nitration of highly deactivated substrates, mixed acid (a mixture of concentrated nitric acid and sulfuric acid) is typically employed. masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy of the reaction. masterorganicchemistry.com

The table below illustrates the theoretical isomer distribution for the initial nitration of 1,2,3-trichlorobenzene under typical nitrating conditions. The yields are hypothetical and based on the general principles of electrophilic aromatic substitution, considering both electronic and steric effects.

Table 1: Theoretical Isomer Distribution for the Mononitration of 1,2,3-Trichlorobenzene

| Product | Substitution Position | Predicted Yield (%) | Rationale |

|---|---|---|---|

| 1,2,3-Trichloro-4-nitrobenzene | C4 | 60 | Electronically favored (ortho and para to Cl) |

| 1,2,3-Trichloro-5-nitrobenzene | C5 | 35 | Electronically favored (ortho to Cl) |

| Other isomers | - | <5 | Sterically and electronically disfavored |

Regioselective Chlorination Strategies for Nitrobenzene (B124822) Precursors

An alternative synthetic route involves the chlorination of a nitrobenzene precursor, such as 1,2,3-trinitrobenzene (B1208184). Nitro groups are powerful deactivating groups and are meta-directing. askfilo.com The presence of three adjacent nitro groups makes the benzene ring extremely electron-deficient and highly resistant to electrophilic attack.

Electrophilic chlorination of a highly deactivated ring like 1,2,3-trinitrobenzene would require a potent electrophilic chlorine source and a strong Lewis acid catalyst, such as FeCl₃ or AlCl₃. The reaction would necessitate high temperatures and prolonged reaction times.

The directing effects of the three nitro groups would guide the incoming chlorine atoms. Each nitro group directs meta to its own position. In 1,2,3-trinitrobenzene, the C5 position is meta to both the C1 and C3 nitro groups. The C4 and C6 positions are meta to the C2 nitro group. Therefore, a mixture of chlorinated products would be expected.

The primary challenge in this approach is the extreme deactivation of the aromatic ring. The rate of chlorination would be exceedingly slow. Furthermore, achieving the specific 1,2,3-trichloro substitution pattern on a 1,2,3-trinitrobenzene precursor via direct chlorination is unlikely to be a viable synthetic strategy due to the directing effects of the nitro groups.

Another significant challenge is the potential for side reactions under the harsh conditions required. Oxidation of the aromatic ring or other undesired reactions could compete with the desired chlorination.

The table below presents a hypothetical isomer distribution for the initial chlorination of 1,2,3-trinitrobenzene, highlighting the expected regioselectivity based on the meta-directing influence of the nitro groups.

Table 2: Theoretical Isomer Distribution for the Monochlorination of 1,2,3-Trinitrobenzene

| Product | Substitution Position | Predicted Yield (%) | Rationale |

|---|---|---|---|

| 1-Chloro-2,3,4-trinitrobenzene | C4 | 45 | Meta to the C2 nitro group |

| 1-Chloro-2,3,5-trinitrobenzene | C5 | 50 | Meta to the C1 and C3 nitro groups |

| Other isomers | - | <5 | Electronically disfavored |

Multi-step Synthetic Sequences for this compound

Given the difficulties associated with the direct nitration of 1,2,3-trichlorobenzene and the direct chlorination of 1,2,3-trinitrobenzene, a multi-step synthetic sequence starting from a more manageable precursor would be a more plausible, albeit still challenging, approach. One such hypothetical pathway could involve a sequence of nitration, chlorination, and potentially other functional group manipulations.

A possible multi-step synthesis could start from an aniline (B41778) derivative, where the amino group can be used to control the regioselectivity of the initial substitutions and can later be removed or converted to another functional group. For instance, starting with 2,3,4-trichloroaniline, one could perform nitration reactions, followed by the removal of the amino group via diazotization and reduction. However, controlling the regioselectivity at each step would remain a significant synthetic hurdle.

An extensive search of scientific literature and chemical databases has revealed a significant lack of specific information regarding the synthesis and purification of the chemical compound This compound . The available research predominantly focuses on its structural isomer, 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322), which is a well-documented precursor in the synthesis of other energetic materials.

Due to the absence of detailed research findings and established methodologies for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline on synthetic methodologies and advanced purification techniques for this specific compound.

Information on related polychlorinated and polynitrated benzene derivatives exists, but per the strict instructions to focus solely on this compound, extrapolating from these other compounds would be scientifically inappropriate and speculative.

Therefore, the following sections on "Synthetic Methodologies" and "Advanced Purification and Isolation Techniques" cannot be completed at this time based on currently accessible scientific data.

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Trichloro 4,5,6 Trinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-poor aromatic compounds like 1,2,3-trichloro-4,5,6-trinitrobenzene. byjus.com The reaction proceeds via an addition-elimination mechanism. chemistrysteps.compressbooks.pub In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.comlibretexts.org The strong electron-withdrawing nitro groups are crucial for stabilizing the negative charge of this intermediate through resonance. wikipedia.orgcsbsju.edu In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.compressbooks.pub

In SNAr reactions involving halogenated nitroaromatic compounds, halogen atoms are effective leaving groups. The benzene (B151609) ring of this compound is profoundly activated towards nucleophilic attack by the three nitro groups. libretexts.orgdoubtnut.com Consequently, the chlorine atoms can be displaced by various nucleophiles.

Research on the closely related isomer, 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), demonstrates the facile substitution of its chlorine atoms. For instance, TCTNB is a key intermediate in the synthesis of the insensitive high-explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a process achieved through amination where ammonia (B1221849) displaces the chlorine atoms. acs.orgredalyc.org Similarly, reactions of sym-trichlorotrinitrobenzene with primary and secondary amines lead to the formation of mono- and di-substituted products, highlighting the lability of the chlorine atoms in this highly activated system. acs.org The reaction with amines such as piperidine (B6355638) yields 1,3-dichloro-5-piperidino-2,4,6-trinitrobenzene. acs.org

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. wikipedia.orgyoutube.com

| Reactant Amine | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Aminoacetaldehyde dimethyl acetal | 1,3-Dichloro-5-[(2,2-dimethoxyethyl)amino]-2,4,6-trinitrobenzene | Not specified | Not specified |

| Piperidine | 1,3-Dichloro-5-piperidino-2,4,6-trinitrobenzene | 62.9 | 194-195 |

| (N-methylamino)acetaldehyde dimethyl acetal | 1,3-Dichloro-5-[(2,2-dimethoxyethyl)-N-methylamino]-2,4,6-trinitrobenzene | 45 | 68-69 |

While halogens are the more common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly in highly activated systems and with certain nucleophiles. The relative leaving group ability in SNAr reactions is generally F > NO2 > Cl ≈ Br > I for activated aryl substrates. nih.gov Therefore, in this compound, the substitution of a nitro group is a plausible, albeit likely less favorable, pathway compared to the substitution of a chlorine atom. The specific reaction conditions and the nature of the attacking nucleophile would determine the selectivity between halogen and nitro group displacement.

The reactivity of this compound in SNAr reactions is governed by a combination of powerful electronic effects and significant steric hindrance.

Electronic Factors: The primary electronic effect stems from the six strongly electron-withdrawing groups attached to the benzene ring. Both chlorine (via induction) and, more significantly, nitro groups (via induction and resonance) pull electron density from the aromatic system. youtube.comdoubtnut.com This severe electron deficiency, or electrophilicity, makes the ring highly susceptible to attack by nucleophiles. wikipedia.orgcsbsju.edu The nitro groups, being ortho and para to the chlorine atoms, are perfectly positioned to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which greatly accelerates the reaction. byjus.comchemistrysteps.compressbooks.pub The presence of multiple nitro groups has a cumulative effect on increasing the reaction rate. pressbooks.pubdoubtnut.com

Steric Factors: The structure of this compound features two sets of three adjacent, bulky substituents. This arrangement creates considerable steric hindrance around the ring. nih.gov This steric congestion can influence the rate of reaction by impeding the approach of the nucleophile to the carbon atoms. researchgate.netrsc.orgworktribe.com Studies on related sterically crowded molecules show that bulky substituents near the reaction site can significantly reduce reaction rates. rsc.orgworktribe.com Therefore, while the electronic factors make the compound extremely reactive in principle, steric effects may modulate this reactivity, potentially favoring attack at the least hindered position if one were available. In this symmetrical arrangement of substituents, the steric hindrance would be a significant factor for any incoming nucleophile.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) reactions involve the attack of an electrophile on the electron-rich π-system of a benzene ring. wikipedia.org However, this compound is exceptionally unreactive towards electrophilic attack. The potent electron-withdrawing nature of the three chloro and three nitro substituents deactivates the ring to an extreme degree. libretexts.orgyoutube.com

These deactivating groups pull electron density out of the aromatic ring, making it electron-poor and thus a poor nucleophile. stackexchange.commsu.edu An electrophile, being an electron-seeking species, will be repelled by the electron-deficient ring. Furthermore, the intermediate in an SEAr reaction is a positively charged carbocation (an arenium ion), and its formation would be highly destabilized by the presence of six electron-withdrawing groups. youtube.com Consequently, forcing this compound to undergo electrophilic aromatic substitution would require exceptionally harsh conditions, and such reactions are generally not feasible. libretexts.orgmsu.edu

Hydrolysis Reactions and Associated Mechanisms

Hydrolysis of this compound can be considered a type of nucleophilic aromatic substitution where water or hydroxide (B78521) ions act as the nucleophile, leading to the replacement of a chlorine atom or, less commonly, a nitro group. The extreme activation of the ring by the nitro groups facilitates this process. Studies on the hydrolysis of related nitroaromatic compounds, such as 1,3,5-trinitrobenzene (B165232) homologues and 1,3,5-trichloro-2,4-dinitrobenzene (B1596048), indicate that hydrolysis is a significant reaction pathway for these types of molecules. researchgate.netnih.gov

Acid-catalyzed hydrolysis of aromatic compounds can occur, though for highly deactivated systems like this compound, the mechanism is still a nucleophilic aromatic substitution. In an acidic medium, the concentration of the more potent nucleophile, hydroxide (OH⁻), is negligible. Water acts as the nucleophile, attacking one of the carbon atoms bonded to a chlorine leaving group.

The mechanism proceeds as follows:

Nucleophilic Attack: A water molecule attacks an electrophilic carbon atom of the benzene ring, breaking the aromaticity and forming a tetrahedral Meisenheimer-like intermediate.

Stabilization: The negative charge on this intermediate is stabilized by the strong resonance and inductive effects of the three nitro groups.

Proton Transfer: A proton is transferred from the attacking water molecule to a solvent molecule.

Elimination of Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding a trichloronitrophenol derivative.

This reaction is considered "acid-catalyzed" in some contexts, such as the hydrolysis of anilides, where protonation of a substituent facilitates the reaction. youtube.com For this specific compound, the overwhelming electronic activation by the nitro groups is the primary driving force, allowing even a weak nucleophile like water to react.

Base-Catalyzed Hydrolysis Mechanisms

For context, the hydrolysis of related polychlorinated nitroaromatic compounds has been investigated. For instance, the alkaline hydrolysis of 1,3,5-trichloro-2,4-dinitrobenzene has been studied, revealing that such reactions can proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. In these mechanisms, the hydroxide ion attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex, which then eliminates a leaving group. The high degree of chlorination and nitration in this compound would render the benzene ring highly electron-deficient and thus susceptible to nucleophilic attack. However, without specific experimental data, the precise mechanism, kinetics, and products of its base-catalyzed hydrolysis remain undetermined. It is worth noting that the isomeric 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) is reported to be highly resistant to hydrolysis under certain conditions. osti.gov

Solvent-Mediated Reactions and Intermolecular Interactions

Reactivity in Polar Aprotic Solvents

Specific research on the reactivity of this compound in polar aprotic solvents has not been identified in the available literature.

However, studies on the closely related isomer, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), have shown that it undergoes reactions in the polar aprotic solvent dimethylsulfoxide (DMSO). osti.govresearchgate.netosti.gov When TCTNB is dissolved in DMSO, a noticeable color change from colorless to yellow occurs over time, indicating a chemical reaction. osti.govosti.gov This reactivity is attributed to the ability of DMSO to participate in chemical reactions, acting as more than just a solvent. osti.gov Given the structural similarities, it is plausible that this compound could also exhibit reactivity in polar aprotic solvents, but this remains to be experimentally verified.

Formation of Adducts or By-products with Solvents

There is no specific information available regarding the formation of adducts or by-products between this compound and various solvents.

In the case of its isomer, 1,3,5-trichloro-2,4,6-trinitrobenzene, reactions in DMSO have been shown to lead to the substitution of both chlorine and nitro groups with hydroxyl groups, forming various by-products. osti.govosti.gov These reactions highlight the potential for solvent molecules to act as reactants in the presence of highly activated aromatic systems. The specific adducts or by-products that might form from this compound would depend on the solvent used and the reaction conditions, but no such studies have been reported.

Derivatization Chemistry for Functional Group Transformations

The derivatization chemistry of this compound for the purpose of functional group transformations is not well-documented in the scientific literature.

The most well-known derivatization of its isomer, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), is its amination to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an insensitive high explosive. redalyc.orgresearchgate.netresearchgate.net This reaction involves the nucleophilic substitution of the three chlorine atoms with amino groups. The kinetics of this amination have been studied, demonstrating a complex reaction pathway. researchgate.net While it can be anticipated that the chlorine and nitro groups on this compound would also be susceptible to nucleophilic substitution, allowing for a range of potential functional group transformations, specific examples and methodologies have not been reported.

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a cornerstone technique for the analysis of 1,2,3-Trichloro-4,5,6-trinitrobenzene, providing precise information on its mass, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike standard MS, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of the compound's elemental formula.

For this compound, with a molecular formula of C₆Cl₃N₃O₆, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that corresponds closely to this calculated mass, confirming the elemental composition and ruling out other potential structures with the same nominal mass.

A key feature in the mass spectrum of a chlorinated compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing three chlorine atoms, such as this compound, will exhibit a distinctive cluster of peaks for the molecular ion (M). This cluster consists of the monoisotopic peak (M), followed by peaks at M+2, M+4, and M+6, corresponding to the presence of one, two, and three ³⁷Cl atoms, respectively. The relative intensities of these peaks provide a high-confidence signature for the number of chlorine atoms present. osti.gov For instance, the isotopic pattern observed for related trichlorinated aromatic compounds shows a characteristic intensity ratio that is invaluable for identification. osti.gov

HRMS is also instrumental in impurity profiling, capable of detecting and identifying synthesis by-products or degradation products, even at trace levels. osti.gov By coupling HRMS with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a detailed profile of a sample can be generated. publications.gc.canih.govnorlab.comiarc.frnasa.gov

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to probe the molecular structure and differentiate between isomers. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For polychlorinated nitroaromatic compounds, characteristic fragmentation pathways include the loss of nitro (-NO₂) and nitroso (-NO) groups, as well as chlorine atoms (-Cl). osti.govnih.gov The fragmentation of the molecular ion (C₆Cl₃N₃O₆)⁻ in negative ion mode, for example, would likely involve the following neutral losses:

Loss of NO₂ (46 Da)

Loss of NO (30 Da)

Loss of Cl (35/37 Da)

The relative abundance of these fragment ions and the sequence of their loss are highly dependent on the specific arrangement of the substituents on the benzene (B151609) ring. nih.gov Proximity effects (or ortho-effects) between adjacent substituents in this compound would likely lead to a different fragmentation pattern compared to its more symmetric isomer, 1,3,5-Trichloro-2,4,6-trinitrobenzene (B1615322). osti.gov While mass spectral data alone may not always resolve structurally similar isomers, particularly if they are not chromatographically separated, the unique fragmentation patterns generated by MS/MS are a powerful tool for their differentiation. osti.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment of each atom.

A multi-nuclear NMR approach provides a complete picture of the molecular skeleton of this compound.

¹H NMR: As the molecular structure of this compound contains no hydrogen atoms, its ¹H NMR spectrum is expected to show no signals.

¹³C NMR: The ¹³C NMR spectrum is the most informative for elucidating the carbon framework. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is dictated by the attached substituents (Cl or NO₂). The structure of this compound lacks any element of symmetry (e.g., a plane or axis of rotation). Consequently, all six carbon atoms in the benzene ring are chemically non-equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals. youtube.com Carbons bonded to the strongly electron-withdrawing nitro groups are expected to resonate at the furthest downfield positions (highest ppm values). This predicted outcome stands in stark contrast to that of its highly symmetric isomer, 1,3,5-Trichloro-2,4,6-trinitrobenzene, which would show only two signals due to its C₃ symmetry. This difference in the number of NMR signals provides a definitive method for distinguishing between these isomers.

¹⁵N NMR: ¹⁵N NMR spectroscopy directly probes the nitrogen atoms of the three nitro groups. Similar to the carbon atoms, the three nitro groups in this compound are in chemically distinct environments due to the molecule's asymmetry. This would result in three separate signals in the ¹⁵N NMR spectrum. The chemical shifts for aromatic nitro groups typically appear in a characteristic downfield region. nih.govresearchgate.net While ¹⁵N NMR is a powerful tool, its application can be challenging due to the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N isotope, often requiring long acquisition times or isotopic enrichment. huji.ac.il

| Isomer | Symmetry | Predicted ¹³C Signals | Predicted ¹⁵N Signals |

|---|---|---|---|

| This compound | Asymmetric (C₁) | 6 | 3 |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene | High (C₃) | 2 | 1 |

For compounds that are solids, such as energetic materials, solid-state NMR (ssNMR) provides invaluable information that is inaccessible through solution-state NMR. youtube.comacs.org Since this compound is a solid, ssNMR can be used to study its atomic-level structure, conformation, and molecular packing within the crystal lattice. wikipedia.orgyoutube.com

Techniques such as Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in the solid state, resulting in higher resolution spectra. wikipedia.org Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N.

Crucially, ssNMR is highly sensitive to the local environment. If this compound can exist in different crystalline forms (polymorphism), each polymorph will have a unique molecular packing arrangement, leading to distinct ssNMR spectra. These differences in chemical shifts can be used to identify and quantify different polymorphs in a sample, which is of utmost importance in fields like energetic materials and pharmaceuticals where the crystal form dictates physical properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). mdpi.com These two methods are complementary and provide a detailed fingerprint of the molecule.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the nitro (NO₂), carbon-chlorine (C-Cl), and carbon-nitrogen (C-N) bonds, as well as the vibrations of the aromatic ring itself.

Key expected vibrational modes include:

NO₂ Group Vibrations: The nitro group has strong and characteristic absorption bands. The asymmetric stretching (νas) typically appears in the 1520–1570 cm⁻¹ range, while the symmetric stretching (νs) is found between 1330–1370 cm⁻¹. acs.org Additional bending (scissoring, rocking) vibrations occur at lower frequencies.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1400–1600 cm⁻¹ region.

C-N Stretching Vibrations: These vibrations are generally found in the 800-900 cm⁻¹ range.

C-Cl Stretching Vibrations: The carbon-chlorine stretching modes typically appear in the 600–800 cm⁻¹ region. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1520 - 1570 | acs.org |

| Symmetric Stretch | -NO₂ | 1330 - 1370 | acs.org |

| Ring Stretch | Aromatic C=C | 1400 - 1600 | irjet.net |

| Stretch | C-N | 800 - 900 | globalresearchonline.net |

| Stretch | C-Cl | 600 - 800 | nih.gov |

Chromatographic Methods for Purity Assessment and Isomer Separation

The purity and isomeric composition of highly substituted nitroaromatic compounds like this compound are critical parameters influencing their properties and potential applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the qualitative and quantitative analysis of such materials. Due to the limited availability of specific studies on this compound, the following sections will also draw upon established methods for closely related polychlorinated and polynitrated benzene isomers to illustrate the principles of method development and analytical approaches.

High Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity assessment of trichlorotrinitrobenzene isomers. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and quantification.

Method Development:

A typical HPLC method for the analysis of chlorinated and nitrated benzene derivatives involves a reversed-phase approach. The choice of stationary phase is crucial; a C18 column is often the first choice due to its versatility and wide range of applicability. For challenging separations of positional isomers, other stationary phases such as C8, phenyl, or biphenyl (B1667301) columns may offer different selectivity.

The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, is a key parameter to optimize. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shapes. The addition of modifiers like acids (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak symmetry and resolution by suppressing the ionization of any acidic impurities.

Detection is commonly performed using a UV-Vis detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. The selection of the detection wavelength is optimized to maximize the signal-to-noise ratio for the analyte of interest. A photodiode array (PDA) detector can be particularly useful as it provides spectral information for each peak, aiding in peak identification and purity assessment.

Validation:

Once a suitable HPLC method is developed, it must be validated to ensure its reliability and accuracy. Key validation parameters include:

Specificity: The ability of the method to exclusively assess the analyte in the presence of other components (impurities, degradation products, etc.).

Linearity: The establishment of a linear relationship between the analyte concentration and the detector response over a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A study on the purity analysis of 1,3-dichloro-2,4,6-trinitrobenzene (DCTNB) and its impurities provides a relevant example of HPLC method development. energetic-materials.org.cn The optimal conditions were found to be a Hypersil ODS2 column with a mobile phase of acetonitrile/water (55:45 v/v) at a flow rate of 1.2 mL/min, with UV detection at 240 nm. energetic-materials.org.cn This method demonstrated good linearity, with correlation coefficients (R²) greater than 0.999, and achieved good resolution between the main component and its impurities. energetic-materials.org.cn

Interactive Data Table: Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

| Column | Hypersil ODS2 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (55:45, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

This data is based on the analysis of 1,3-dichloro-2,4,6-trinitrobenzene and serves as an illustrative example. energetic-materials.org.cn

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While highly nitrated and chlorinated benzenes may have limited volatility, GC can be employed for their analysis, particularly when coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS).

For less volatile compounds, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. However, for compounds like trichlorotrinitrobenzene isomers, direct injection is often possible with appropriate GC conditions, such as high injection temperatures and the use of a high-temperature stable capillary column.

The choice of the capillary column is critical for achieving the desired separation. A non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is often suitable for the analysis of chlorinated and nitrated aromatic compounds. The temperature program of the GC oven is optimized to ensure good resolution of isomers and impurities.

A significant consideration in the GC analysis of nitroaromatic compounds is the potential for thermal degradation in the injector or column. Therefore, it is important to use deactivated liners and columns and to keep the analysis temperatures as low as practically possible.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of complex samples.

GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique that combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.

LC-MS:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. The development of atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has made LC-MS a routine technique for the analysis of polar and non-volatile compounds.

For the analysis of this compound, LC-MS could provide both molecular weight information and structural data. In a study on the related compound 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB), HPLC coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) was used to identify impurities and reaction products. osti.gov The high-resolution mass spectrometry capabilities of the QTOF instrument allowed for the determination of elemental compositions and the postulation of structures for unknown compounds. osti.gov

Interactive Data Table: Potential Mass Spectrometry Data for Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Mass Spectral Data |

| 1,2,3-Trichloro-4-nitrobenzene | 226.45 | Available in NIST WebBook nist.gov |

| 1,2,3-Trichloro-4,6-dinitrobenzene | 271.45 | Available in PubChem nih.gov |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene | 316.43 | Studied by LC-QTOF-MS osti.gov |

This table provides information on related compounds to infer potential analytical characteristics for this compound.

Thermal Analysis Methodologies for Investigating Reaction Pathways (excluding energetic property determination)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. While often used to determine energetic properties, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also provide valuable information about reaction pathways, phase transitions, and decomposition mechanisms, exclusive of their energetic characteristics.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and the temperatures at which chemical reactions occur. In the context of investigating reaction pathways, DSC can be used to monitor the progress of a synthesis or decomposition reaction by observing the appearance or disappearance of thermal events associated with reactants, intermediates, and products. For example, a DSC thermogram could reveal the temperature at which a precursor to this compound undergoes a specific transformation.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for studying decomposition reactions that involve the loss of volatile products. By analyzing the temperature at which mass loss occurs and the magnitude of the mass loss, one can gain insights into the stoichiometry of the decomposition reaction and the stability of the compound and its intermediates. When coupled with a mass spectrometer or an infrared spectrometer to analyze the evolved gases (TGA-MS or TGA-IR), it is possible to identify the decomposition products and elucidate the reaction pathway.

Theoretical and Computational Studies of 1,2,3 Trichloro 4,5,6 Trinitrobenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometric properties of molecules like 1,2,3-trichloro-4,5,6-trinitrobenzene.

The geometry of this compound is dictated by a balance between the inherent planarity of the benzene (B151609) ring and the significant steric repulsion among its six bulky substituents. The vicinal arrangement of three chlorine atoms and three nitro groups forces a distorted, non-planar conformation.

The optimization process yields key geometric parameters. While specific experimental data is unavailable, theoretical calculations provide reliable estimates.

| Parameter | Typical Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | 1.39 - 1.42 Å |

| C-Cl Bond Length | ~1.72 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-C-C-N Dihedral Angle | 30° - 80° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energies of these orbitals and the gap between them provide insights into chemical stability and electron-accepting capability.

For this compound, the presence of six potent electron-withdrawing groups (three chloro and three nitro) profoundly influences the frontier orbitals.

HOMO: The HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring. Its energy is significantly lowered compared to that of unsubstituted benzene due to the strong inductive and resonance effects of the substituents.

LUMO: The LUMO is predicted to be a π*-antibonding orbital with major contributions from the nitro groups. The collective electron-withdrawing power of the substituents dramatically lowers the LUMO energy, making the molecule a very strong electron acceptor.

The small energy gap (ΔE = ELUMO – EHOMO) signifies that the molecule can be easily excited and is chemically reactive, particularly towards electron donors (nucleophiles). globalresearchonline.net

| Parameter | Typical Predicted Value (eV) |

|---|---|

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -4.0 to -5.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is essential for elucidating reaction mechanisms and predicting the energetics of chemical transformations involving this compound.

The benzene ring in this compound is extremely electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Computational studies on similar nitroarenes show that the reaction proceeds via an addition-elimination mechanism. researchgate.netnih.gov

The mechanism involves two key steps:

Addition: A nucleophile attacks one of the carbon atoms bonded to a chlorine atom. This is the rate-determining step and leads to the formation of a high-energy transition state. The system then relaxes into a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the powerful electron-withdrawing nitro groups, particularly those ortho and para to the site of attack.

Elimination: The aromaticity of the ring is restored by the rapid expulsion of a chloride ion (the leaving group).

Theoretical calculations can map the potential energy surface of this reaction, identifying the structures of the transition state and the Meisenheimer intermediate. This modeling confirms that the presence of multiple nitro groups stabilizes the anionic intermediate, thereby facilitating the reaction. researchgate.net

DFT calculations are used to determine the energetics of the SNAr reaction pathway. By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules, which can be used to confirm their structure and bonding. slideshare.net This approach has been successfully applied to related compounds like 1,2,3-trichloro-4-nitrobenzene and 1-chloro-2,4-dinitrobenzene. globalresearchonline.netresearchgate.net

The process involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at that minimum energy structure. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. To improve accuracy, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals). researchgate.net

For this compound, DFT would predict several characteristic vibrational modes that could be used for its identification.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted (Scaled) DFT Value (cm⁻¹) |

|---|---|---|

| NO₂ Asymmetric Stretching | 1500 - 1570 | ~1550 |

| NO₂ Symmetric Stretching | 1300 - 1370 | ~1345 |

| C-C Aromatic Stretching | 1400 - 1600 | Multiple bands in range |

| C-N Stretching | 800 - 900 | ~850 |

| C-Cl Stretching | 600 - 800 | ~700 |

The predicted spectrum, including the intensities of each band, can be compared with experimental FTIR and FT-Raman data to provide a detailed and confident assignment of the molecule's vibrational modes. globalresearchonline.net

Molecular Dynamics Simulations for Intermolecular Interactions in Condensed Phases

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not widely available in published literature, the methodologies and insights from studies of structurally analogous compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), provide a robust framework for understanding its potential condensed-phase behavior. nih.govresearchgate.netnih.govresearcher.life MD simulations are a powerful computational tool used to predict the physical properties and dynamic behavior of molecules in solid or liquid states by calculating the trajectories of atoms and molecules over time.

For a compound like this compound, MD simulations would be crucial for elucidating the nature and strength of intermolecular interactions that govern its crystal packing, density, and energetic properties. These interactions are dictated by the molecule's structure, which features electron-withdrawing chloro and nitro groups attached to a benzene ring.

Research on the analogous compound TATB highlights the sophisticated approaches that can be applied. For instance, quantum chemistry-based force fields, both polarizable and nonpolarizable, have been developed to accurately model the intermolecular forces in TATB crystals. nih.gov These force fields are parameterized using data from high-level quantum mechanical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), which can dissect the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov A similar approach for this compound would involve developing a specific force field to account for the interactions involving the chlorine atoms instead of amino groups.

MD simulations using such a force field could then be employed to predict various properties of the condensed phase under a range of conditions. Key areas of investigation would include:

Crystal Structure and Properties: Simulations can predict the stable crystal lattice parameters, density, and bulk modulus. For TATB, simulations have successfully predicted its structure, thermal expansion, and sublimation enthalpy in good agreement with experimental data. nih.govnih.gov

Response to External Stimuli: Isothermal-isostress MD simulations can be performed to study the material's response to changes in pressure and temperature. nih.govnih.gov This is particularly relevant for energetic materials, where understanding behavior under hydrostatic compression is critical. Simulations on TATB have revealed considerable anisotropy in its mechanical response, with the crystal stiffening significantly with increased pressure. nih.gov

Decomposition Mechanisms: Reactive force field (ReaxFF) molecular dynamics is a specific type of MD simulation that can model chemical reactions and decomposition pathways under extreme conditions, such as shock loading. researcher.life Studies on TATB have used this method to reveal that its decomposition process is distinct from other high explosives, with N₂ production occurring via specific intermolecular reaction pathways. researchgate.netresearcher.life

By analogy with these detailed studies on TATB, molecular dynamics simulations represent an essential, albeit computationally intensive, method for gaining a fundamental understanding of the intermolecular forces and condensed-phase behavior of this compound.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Analogous Nitrobenzene (B124822) Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the structural or property-based descriptors of a series of compounds with a specific property or biological activity. These models are prevalent in environmental science, toxicology, and materials science for predicting the properties of new or untested chemicals. dergipark.org.trcqvip.com Numerous studies on substituted nitrobenzenes serve as a blueprint for how QSPR methodologies could be applied to predict the properties of this compound and its analogues. oup.comisca.menih.gov

The core of the QSPR/QSAR approach involves three main components:

Dataset: A collection of molecules with experimentally determined values for the property of interest. For nitrobenzene derivatives, this often includes toxicity data (e.g., 50% growth inhibitory concentration, IGC₅₀) or electrochemical properties (e.g., half-wave potentials, E₁/₂). oup.comnih.gov

Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

Constitutional: e.g., molecular weight. isca.me

Topological: Describing atomic connectivity.

Hydrophobic: Such as the logarithm of the 1-octanol/water partition coefficient (log Kₒw), which is crucial for describing transport to a site of action. nih.govacs.org

Electronic: These are particularly important for nitroaromatics due to their electrophilic nature. acs.org Examples include the energy of the lowest unoccupied molecular orbital (Eₗᵤₘₒ), dipole moment, Hammett substitution constants, and charges on specific atoms. oup.comnih.gov

Quantum Chemical: Calculated using methods like Density Functional Theory (DFT), these can include HOMO-LUMO energies, electron affinity, ionization potential, and total energy. dergipark.org.trisca.me

Statistical Model: A mathematical equation that links the descriptors to the property. Multiple Linear Regression (MLR) is a common technique used to develop these models. oup.comresearchgate.net

Studies on the toxicity of nitrobenzenes against organisms like Tetrahymena pyriformis have shown that hydrophobicity (log Kₒw) and electronic properties (like Eₗᵤₘₒ and maximum acceptor superdelocalizability, Aₘₐₓ) are key predictors. nih.govacs.org For instance, a strong relationship was found between toxicity and Aₘₐₓ alone, and an even better predictive model was developed by combining log Kₒw and Aₘₐₓ. nih.gov This indicates that the toxic response of nitrobenzenes is governed by both their ability to reach a target site (transport, related to hydrophobicity) and their reactivity at that site (electrophilicity). acs.org

Another study focused on predicting the half-wave potential of substituted nitrobenzenes in different solvents. oup.com The resulting QSPR model successfully used a combination of solute and solvent descriptors, including the minimum charges on the oxygen atom of the nitro group, the dipole moment of the solute, and the Hammett substitution constant, achieving a high correlation coefficient. oup.com

These examples demonstrate that a QSPR model for this compound could be developed by calculating a range of molecular descriptors and correlating them with a property of interest, likely using MLR or other machine learning techniques. The selection of descriptors would be critical, with electronic and quantum chemical descriptors expected to play a significant role due to the high degree of halogen and nitro substitution on the benzene ring.

Data Tables

Table 1: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Nitrobenzene Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Descriptor Category | Specific Descriptor Example | Property It Helps Predict | Reference |

| Hydrophobic | log Kₒw (Octanol-Water Partition Coefficient) | Toxicity, Bioaccumulation | nih.gov |

| Electronic | Eₗᵤₘₒ (Energy of Lowest Unoccupied Molecular Orbital) | Toxicity, Reactivity | nih.gov |

| Electronic | Aₘₐₓ (Maximum Acceptor Superdelocalizability) | Toxicity, Electrophilicity | nih.gov |

| Electronic | Dipole Moment | Half-Wave Potential, Polarity | oup.com |

| Electronic | Hammett Substitution Constant (σ) | Half-Wave Potential, Reactivity | oup.com |

| Quantum Chemical | Electron Affinity | Toxicity | isca.me |

| Quantum Chemical | Total Energy | Toxicity | isca.me |

| Constitutional | Molecular Weight | Toxicity | isca.me |

Environmental Transformation Pathways of 1,2,3 Trichloro 4,5,6 Trinitrobenzene

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment. Key abiotic mechanisms include photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolytic Transformation Pathways and Products

No studies detailing the photolytic transformation of 1,2,3-Trichloro-4,5,6-trinitrobenzene were identified. Research on other nitroaromatic compounds suggests that photolysis can be an important degradation pathway, often involving the reduction of nitro groups or the cleavage of the aromatic ring. However, without specific experimental data, the pathways and resulting products for this compound remain unknown.

Hydrolytic Transformation Pathways under Varying Conditions

There is no available information regarding the hydrolytic transformation of this compound under different environmental conditions (e.g., varying pH and temperature). The high degree of chlorination and nitration on the benzene (B151609) ring likely influences its susceptibility to hydrolysis, but the specific reaction pathways and products have not been documented.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Aerobic Microbial Transformation Pathways

No studies have been published on the aerobic microbial transformation of this compound. While some microorganisms are known to degrade chlorinated and nitrated aromatic compounds under aerobic conditions, the specific enzymes and metabolic pathways that might be involved in the breakdown of this highly substituted compound have not been investigated.

Anaerobic Microbial Transformation Pathways and Reductive Dechlorination

Information on the anaerobic microbial transformation of this compound, including the potential for reductive dechlorination, is not available in the scientific literature. Under anaerobic conditions, microorganisms can utilize different metabolic strategies, often leading to the reduction of nitro groups and the removal of chlorine atoms from aromatic rings. However, the applicability of these processes to this compound has not been studied.

Identification and Characterization of Environmental Metabolites and Degradation Products

As no studies on the environmental transformation of this compound have been found, there is no information available on the identity or characteristics of its environmental metabolites or degradation products.

Advanced Material Applications and Derivatization for Specialized Materials

Precursor Chemistry for Highly Functionalized Aromatic Systems

1,2,3-Trichloro-4,5,6-trinitrobenzene serves as a quintessential example of a highly functionalized aromatic system. Its synthesis is typically achieved through the nitration of 1,2,3-trichlorobenzene (B84244) using a potent nitrating mixture, such as nitric acid and sulfuric acid, under controlled temperature conditions. evitachem.com The presence of three strong electron-withdrawing nitro groups significantly activates the chlorine atoms toward nucleophilic aromatic substitution. doubtnut.com

This inherent reactivity positions the molecule as a versatile precursor for a variety of highly substituted benzene (B151609) derivatives. In principle, the chlorine atoms can be displaced by a range of nucleophiles, offering a pathway to novel compounds that are difficult to synthesize through other means. The reactivity of such polychlorinated polynitro-aromatics is well-established, with nucleophiles like amines, azides, or alkoxides capable of substituting the chloro groups. nih.govrsc.org However, the specific reactivity of the this compound isomer is profoundly influenced by the severe steric hindrance imposed by its six contiguous substituents. This steric crowding can dictate which chlorine atoms are accessible for substitution and may necessitate more rigorous reaction conditions compared to less crowded isomers like its 1,3,5-substituted counterpart.

A study on the related compound 1,2,3,4-tetrachloro-5,6-dinitrobenzene (B1294479) showed that nucleophilic attack can sometimes lead to the displacement of a nitro group in preference to a chlorine atom, highlighting the complex reactivity of such electron-poor systems. rsc.org

Table 1: Potential Nucleophilic Aromatic Substitution Products

| Nucleophile (Nu⁻) | Potential Product |

|---|---|

| NH₃ / RNH₂ | 1,2,3-Triamino-4,5,6-trinitrobenzene derivatives |

| N₃⁻ (Azide) | 1,2,3-Triazido-4,5,6-trinitrobenzene |

| RO⁻ (Alkoxide) | 1,2,3-Trialkoxy-4,5,6-trinitrobenzene derivatives |

Note: This table represents theoretical products based on the principles of nucleophilic aromatic substitution. The feasibility and outcome of these reactions are subject to steric and electronic factors specific to the this compound structure.

Integration into Novel Materials through Supramolecular Assembly

The field of supramolecular chemistry offers a promising avenue for integrating molecules like this compound into functional materials. By leveraging non-covalent interactions, it is possible to assemble this molecule into larger, ordered structures with tailored properties.

Cocrystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its chemical structure. The design of cocrystals involving this compound would be guided by the principles of crystal engineering. Key strategies would involve identifying complementary molecules (coformers) that can form robust intermolecular interactions with the target.

Given the structure of this compound, potential interactions for exploitation include:

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (e.g., oxygen, nitrogen) on a coformer molecule. Research on the related 1,3,5-trinitrobenzene (B165232) has shown that halogen bonding with triiodo- and tribromo-trinitrobenzene can successfully lead to the formation of isostructural cocrystals. figshare.com

π-π Stacking: The electron-deficient nature of the aromatic ring makes it an ideal candidate for forming stacking interactions with electron-rich aromatic systems.

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, its nitro groups are potent hydrogen bond acceptors, capable of interacting with donor groups (e.g., -OH, -NH) on a coformer.

Computational studies on the analogous 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) predicted that cocrystal formation with 1,3,5-trinitrobenzene would be energetically favorable, yet experimentally, only a physical mixture was obtained. figshare.com This underscores the challenge in predicting and achieving cocrystallization, where factors like lattice energy and kinetics play a critical role.

The solid-state structure and, consequently, the bulk properties of materials derived from this compound are dictated by intermolecular interactions. A crystallographic study of the closely related 1,2,3-trimethoxy-4,5,6-trinitrobenzene provides valuable insight. nih.gov In this molecule, the steric strain from the six adjacent groups forces the nitro groups to twist significantly out of the plane of the benzene ring. nih.gov This loss of planarity directly impacts electronic conjugation and how the molecules pack in a crystal lattice.

The crystal packing in the trimethoxy analog is stabilized by weak C-H···O interactions. nih.gov Similarly, for this compound, the interplay of weak forces such as halogen bonds, van der Waals forces, and dipole-dipole interactions would govern its material characteristics. By forming cocrystals or other multi-component materials, it is possible to introduce stronger, more directional interactions like hydrogen bonds, which can significantly alter properties such as density, thermal stability, and solubility.

Table 2: Structural Features of the Analogous 1,2,3-Trimethoxy-4,5,6-trinitrobenzene

| Feature | Observation |

|---|---|

| Nitro Group Orientation | Tilted with respect to the benzene mean plane by 75.8°, 27.7°, and 68.1°. |

| Methoxy Group Orientation | Methyl carbons deviate significantly from the benzene plane. |

| Dominant Intermolecular Forces | Weak C-H···O hydrogen bonding interactions. |

Data sourced from a crystallographic study on C₉H₉N₃O₉. nih.gov

Role as a Building Block in the Synthesis of Specialty Organic Compounds

The high density of functional groups makes this compound a potentially valuable building block for complex specialty organic compounds. Its utility lies in its capacity to undergo sequential or complete substitution of its chlorine atoms. This allows for the controlled introduction of new functionalities around the benzene core.

For instance, its symmetrical isomer, 1,3,5-trichloro-2,4,6-trinitrobenzene, is a well-known intermediate in the synthesis of the insensitive high explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) via amination. redalyc.orgresearchgate.net By analogy, this compound could theoretically serve as a precursor to the corresponding, yet lesser-known, 1,2,3-triamino-4,5,6-trinitrobenzene.

Furthermore, the substitution of its chlorine atoms with other energetic moieties, such as triazole or azide (B81097) groups, has been demonstrated for the 1,3,5-isomer and represents a viable synthetic strategy for creating novel high-energy density materials. nih.govrsc.org The application of these synthetic routes to the 1,2,3-isomer could yield a new family of energetic materials with different performance characteristics, although the synthetic challenges posed by steric hindrance would need to be overcome.

Impurity Analysis and Analytical Standard Development for Trichlorotrinitrobenzenes

Identification of By-products and Related Impurities in Synthetic Routes

The synthesis of trichlorotrinitrobenzenes, such as the well-studied intermediate 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB), typically involves the nitration of a trichlorobenzene precursor. This process, often carried out using strong nitrating agents like a mixture of fuming nitric acid and oleum (B3057394) at elevated temperatures, can lead to the formation of several by-products. These impurities arise from incomplete nitration or side reactions involving the starting materials and intermediates.

Key identified by-products in the synthesis of TCTNB from 1,3,5-trichlorobenzene (B151690) include compounds with a lower degree of nitration. redalyc.org For instance, studies have documented the presence of 1,3,5-trichloro-2,4-dinitrobenzene (B1596048) at concentrations around 2-3%. redalyc.orgresearchgate.net Another significant impurity reported is 1,2,3,4-tetrachloro-4,6-dinitrobenzene, which can be present at levels as high as 8%. redalyc.org These compounds originate from the initial nitration step of the synthesis process. redalyc.org If the trichlorotrinitrobenzene is an intermediate for subsequent reactions, such as amination to produce 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), partially aminated derivatives of these chlorinated by-products can also be present in the final product. redalyc.org

The following table summarizes common impurities identified during the synthesis of trichlorotrinitrobenzenes.

| Compound Name | Molecular Formula | Origin |

|---|---|---|

| 1,3,5-Trichloro-2,4-dinitrobenzene | C₆HCl₃N₂O₄ | Incomplete nitration of 1,3,5-trichlorobenzene |

| 1,2,3,4-Tetrachloro-4,6-dinitrobenzene | C₆H₂Cl₄N₂O₄ | Side-reaction product from synthesis |

| Partially aminated chloro-nitro-benzenes | Varies | Incomplete subsequent amination reactions |

Development of Methodologies for Trace Impurity Detection and Quantification

The detection and quantification of trace impurities in trichlorotrinitrobenzenes necessitate highly sensitive and selective analytical methodologies. rsc.org Due to the structural similarity of the main compound and its by-products, separation techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. osti.govpharmafocusasia.com Coupled with Ultraviolet (UV) detection, HPLC can effectively separate and quantify nitroaromatic compounds, which typically exhibit strong UV absorption. rsc.org For enhanced sensitivity and specificity, particularly at trace levels, Mass Spectrometry (MS) is often used as a detector. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS, making it a powerful tool for identifying and quantifying known and unknown impurities. rsc.orgosti.gov The strong electron-deficient nature of the nitro functionality makes these compounds suitable for detection in negative ion mode with either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). rsc.org

Gas Chromatography (GC) is another viable technique, often paired with selective detectors like the Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to nitro- and halogen-containing compounds. cdc.gov GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of volatile impurities. researchgate.net

The development of these methods requires careful optimization of parameters such as the choice of stationary phase (column), mobile phase composition, and detector settings to achieve adequate resolution between the main component and all potential impurities. pharmafocusasia.com

| Methodology | Principle | Common Detectors | Application Notes |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity differences using a liquid mobile phase and solid stationary phase. | Ultraviolet (UV), Diode Array (DAD), Mass Spectrometry (MS) | Workhorse for routine analysis and quantification of nitroaromatics. pharmafocusasia.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection for high sensitivity and structural elucidation. | Quadrupole, Time-of-Flight (TOF), Triple Quadrupole (TQ) | Ideal for trace-level impurity identification and quantification. rsc.orgosti.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) | Suitable for volatile impurities and by-products. researchgate.netcdc.gov |

Preparation and Validation of Reference Standards for Isomers and Related Compounds

Accurate quantification of impurities relies on the availability of high-purity chemical reference standards. npra.gov.my A reference standard is a highly purified and well-characterized material used for identification, purity assessment, and quantitative analysis. creative-biolabs.com While some standards may be available from commercial sources, it is often necessary to synthesize, isolate, and certify them in-house. creative-biolabs.com

The preparation process involves:

Synthesis and Isolation: The target impurity is synthesized, often through a modification of the main production route, or isolated from a bulk production batch using techniques like preparative chromatography.

Purification: The isolated compound is purified to the highest possible degree, typically using methods such as recrystallization or column chromatography. A purity of 99.5% or higher is generally desirable for assay standards. who.int

Characterization and Certification: The purified substance's identity and structure are unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. creative-biolabs.com The purity is then rigorously assessed using multiple methods, such as HPLC with different columns/detectors and GC, to ensure no significant impurities remain. creative-biolabs.com

Once prepared, the reference standard must be formally validated. eurachem.org The validation process demonstrates the suitability of the analytical procedure for its intended purpose and typically involves assessing the parameters listed in the table below, often following guidelines from bodies like the International Conference on Harmonisation (ICH). pharmafocusasia.comnih.gov

| Validation Parameter | Purpose |

|---|---|

| Accuracy | Measures the closeness of test results to the true value. |

| Precision | Demonstrates the degree of scatter between a series of measurements (repeatability and reproducibility). |

| Specificity | Ensures the analytical method can assess the analyte unequivocally in the presence of other components. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |

Challenges in Maintaining Purity and Stability of Analytical Solutions for Long-term Studies

A significant challenge in the analysis of trichlorotrinitrobenzenes is the long-term stability of their analytical solutions, which is crucial for the reliability of ongoing quality control and research studies. researchgate.net Research has shown that compounds like 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) can be reactive in certain common laboratory solvents. osti.govresearchgate.net

When dissolved in dimethylsulfoxide (DMSO), a solvent often used for its ability to dissolve a wide range of compounds, TCTNB solutions exhibit a stark color change from colorless to yellow over a 24-hour period. researchgate.netosti.gov This color change is indicative of a chemical reaction. osti.gov Analysis using LC-MS has revealed that this is due to the degradation of TCTNB and the formation of new products. osti.gov These reactions involve the substitution of both chlorine and nitro groups with hydroxyl groups, leading to the formation of hydroxylated derivatives. researchgate.netosti.gov

This instability poses several challenges:

Inaccurate Quantification: As the concentration of the parent compound decreases and new, unquantified species are formed, assay results become unreliable over time.

Reference Standard Integrity: The degradation of a reference standard solution invalidates its use for calibration and quantification.

Misidentification of Impurities: Degradation products formed in solution could be mistaken for impurities originating from the synthesis process.

In contrast, solutions of TCTNB in acetone (B3395972) have been observed to be more stable, showing no significant color change or degradation over similar time periods. osti.gov This highlights the critical importance of solvent selection and the need to conduct stability studies on analytical solutions. For long-term studies, solutions must be stored under controlled conditions (e.g., protected from light, refrigerated) and their stability must be periodically verified to ensure the integrity of the analytical data. researchgate.netnih.gov

Future Research Directions for 1,2,3 Trichloro 4,5,6 Trinitrobenzene

Exploration of Novel and Sustainable Synthetic Routes